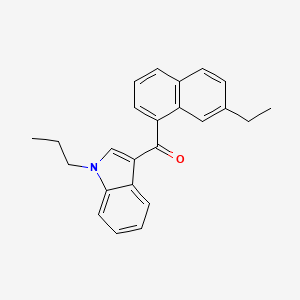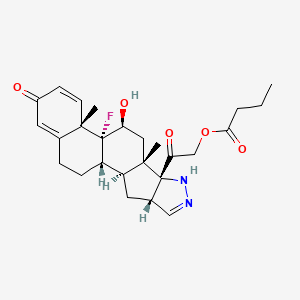
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound with the molecular formula C₈H₅N₃O₂S₂ and a molecular weight of 239.279 g/mol . This compound features a thieno[2,3-d]isothiazole core, which is a fused ring system containing both sulfur and nitrogen atoms, and a pyrazole moiety attached to it. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Chemical Reactions Analysis
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the heteroatoms play a crucial role in these interactions .
Comparison with Similar Compounds
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide can be compared with other heterocyclic compounds such as:
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit similar biological activities.
Imidazoles: Known for their antifungal and antimicrobial properties, imidazoles share some structural similarities with thieno[2,3-d]isothiazole.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113387-66-9 |
|---|---|
Molecular Formula |
C8H5N3O2S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-pyrazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C8H5N3O2S2/c12-15(13)6-2-5-14-7(6)8(10-15)11-4-1-3-9-11/h1-5H |
InChI Key |
BEMFASLOMFLVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NS(=O)(=O)C3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



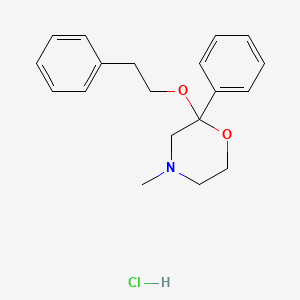
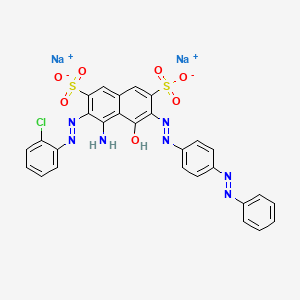

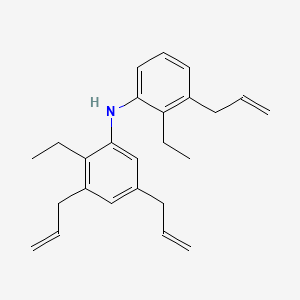
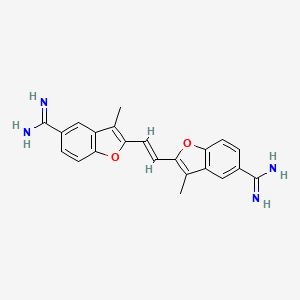
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)
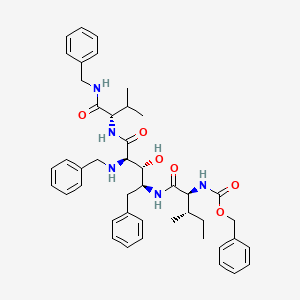
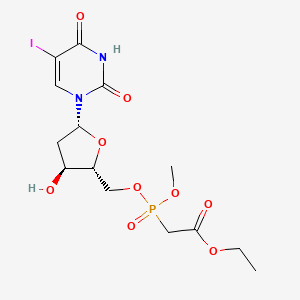


![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
